4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(2-methylindol-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide
- 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide
Uniqueness
4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide is unique due to its specific substitution pattern on the indole and benzene rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide is a synthetic compound belonging to the indole derivative class, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, examining its mechanism of action, comparative efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H17ClN2O2S. It features a chloro substituent on the benzene ring and an indole moiety that contributes to its biological activity.
Property | Value |
---|---|
Molecular Weight | 348.84 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The indole structure allows it to bind effectively to active sites of various enzymes, potentially inhibiting their activity. This interaction can modulate signaling pathways within cells, leading to various therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It can interact with cellular receptors, influencing downstream signaling cascades.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
-
Anticancer Activity:
- Studies have shown that derivatives of indole compounds often possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells .
- The mechanism often involves induction of apoptosis and cell cycle arrest.
-
Anti-inflammatory Effects:
- Indole derivatives are known for their anti-inflammatory properties. The sulfonamide group may enhance this effect by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity:
Case Studies
Several studies highlight the biological efficacy of this compound and related compounds:
-
Study on Anticancer Activity:
A study published in the Journal of Medicinal Chemistry reported that indole derivatives exhibited antiproliferative activity against various cancer cell lines at micromolar concentrations. The study emphasized the importance of structural modifications in enhancing biological activity . -
Inflammation Model:
In a model assessing inflammatory responses, compounds similar to this compound were found to significantly reduce levels of inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison was made with similar compounds:
Compound Name | Anticancer Activity (IC50 μM) | Anti-inflammatory Activity |
---|---|---|
4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide | 5.0 | Moderate |
4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide | 3.5 | High |
This compound | 3.0 | High |
Properties
IUPAC Name |
4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-13-12-14-4-2-3-5-17(14)20(13)11-10-19-23(21,22)16-8-6-15(18)7-9-16/h2-9,12,19H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMIJGIKZILKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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